2-Amino-3-chloro-6-methoxypyridine
Overview
Description
2-Amino-3-chloro-6-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyridine, featuring an amino group at the second position, a chlorine atom at the third position, and a methoxy group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-chloro-6-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloro-3-nitropyridine with methanol in the presence of a base, followed by reduction of the nitro group to an amino group . Another method involves the ammonolysis of 2,6-dichloro-3-nitropyridine to yield 2-amino-3-nitro-6-chloropyridine, which is then reduced to this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, nitration, and reduction, followed by purification techniques like recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-chloro-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the nitro group can be reduced back to an amino group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the chlorine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and catalytic hydrogenation for reduction.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Nitro derivatives and their reduced amino counterparts.
- Aryl or vinyl-substituted pyridines from coupling reactions .
Scientific Research Applications
2-Amino-3-chloro-6-methoxypyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-6-methoxypyridine depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the amino, chloro, and methoxy groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-Amino-3-chloro-6-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Amino-3-chloro-6-fluoropyridine: Similar structure but with a fluorine atom instead of a methoxy group.
2-Amino-3-chloro-6-hydroxypyridine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 2-Amino-3-chloro-6-methoxypyridine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate for synthesizing compounds with specific properties and applications .
Properties
IUPAC Name |
3-chloro-6-methoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXPRXMMTWDYFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698502 | |
Record name | 3-Chloro-6-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
742070-73-1 | |
Record name | 3-Chloro-6-methoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00698502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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